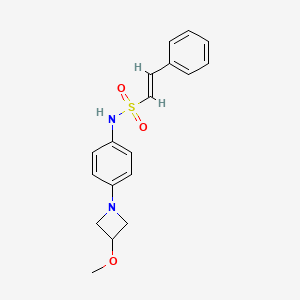![molecular formula C15H10BrF3N4O B2908784 (Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide CAS No. 1252571-91-7](/img/structure/B2908784.png)
(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide” is an organic compound containing several functional groups, including a bromophenyl group, a cyano group, an imidazole ring, and a trifluoroethyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, would likely be a key feature of the molecule’s structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of its functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the cyano group could undergo reactions to form carboxylic acids or amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Aplicaciones Científicas De Investigación
Copper-Mediated Synthesis
A study by Zhou et al. (2016) developed a method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides using copper-mediated aerobic oxidative coupling. This process tolerates a variety of functional groups and operates under mild conditions, indicating potential utility in creating complex imidazole derivatives like the compound Zhou et al., 2016.
Spirocyclic Compounds Synthesis
Grigg et al. (1989) described the regiospecific palladium-catalyzed cyclization of enamides derived from o-iodobenzoic acid and Z-3-bromoacrylic acid, leading to spirocyclic products. This method highlights the synthetic versatility of bromoacrylic acid derivatives, potentially applicable to the synthesis of structurally related compounds Grigg et al., 1989.
Novel Family of Functionalized Imidazoles
Belyaeva et al. (2012) reported the synthesis of (Z)-(2-cyano-1-phenylethenyl)imidazole-2-carboxamides from 1-substituted imidazoles, isocyanates, and cyanophenylacetylene under mild conditions. This reaction provides an efficient route to a new family of functionalized imidazoles, suggesting potential applications in the development of novel compounds with biological or material science applications Belyaeva et al., 2012.
Template-Directed Polymerization
Kanaya and Yanagawa (1986) explored the template-directed polymerization of oligoadenylates using cyanogen bromide, a method relevant for the synthesis of nucleotide polymers. This research might offer insights into synthesizing related compounds through polymerization techniques Kanaya & Yanagawa, 1986.
Synthesis of Benzimidazoles
Lygin and Meijere (2009) described the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis, achieving moderate to good yields. This method demonstrates the synthetic utility of bromophenyl isocyanides, potentially applicable for synthesizing compounds with similar structural motifs Lygin & Meijere, 2009.
Propiedades
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N4O/c16-11-3-1-2-4-12(11)22-14(24)10(8-20)7-13-21-5-6-23(13)9-15(17,18)19/h1-7H,9H2,(H,22,24)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXNKVMUIUBGA-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=NC=CN2CC(F)(F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=NC=CN2CC(F)(F)F)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2908702.png)

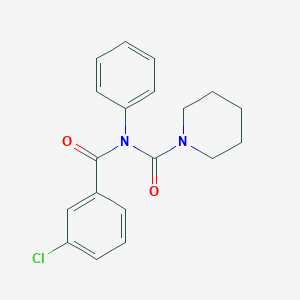
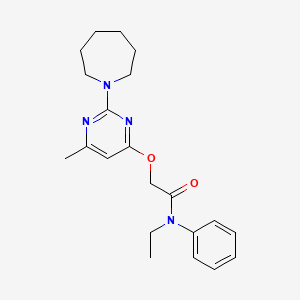
![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2908710.png)

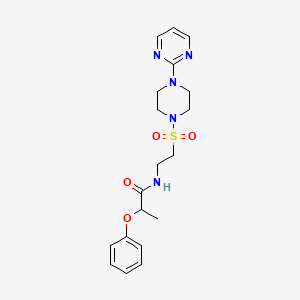
![2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene](/img/structure/B2908715.png)
![4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate](/img/structure/B2908716.png)
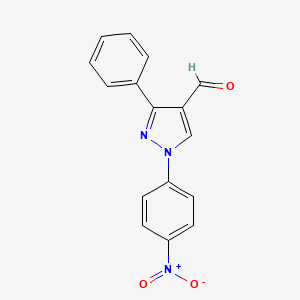
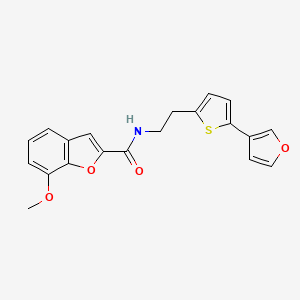
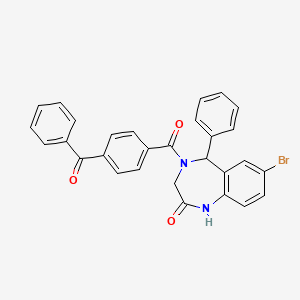
![9-((4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2908723.png)
